(8E)-6-methyl-8-(4-methylbenzylidene)-4-(4-methylphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione
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Overview
Description
(8E)-6-methyl-8-(4-methylbenzylidene)-4-(4-methylphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-6-methyl-8-(4-methylbenzylidene)-4-(4-methylphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione typically involves multi-step organic reactions. One common method might include the condensation of appropriate aldehydes with amines, followed by cyclization and thiolation steps. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of such compounds would likely involve scalable synthetic routes, often using continuous flow chemistry or batch reactors. The process would be designed to minimize waste and maximize efficiency, adhering to green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Various substitution reactions might occur, especially on the aromatic rings, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, potentially serving as intermediates in the development of pharmaceuticals or agrochemicals.
Biology
Biologically, quinazoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound might be investigated for similar activities.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, possibly targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, such compounds might be used in the development of new materials, including polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action for (8E)-6-methyl-8-(4-methylbenzylidene)-4-(4-methylphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A basic structure with diverse biological activities.
Benzylidene Derivatives: Known for their antimicrobial and anticancer properties.
Thione Compounds: Often investigated for their antioxidant and therapeutic potential.
Uniqueness
The uniqueness of (8E)-6-methyl-8-(4-methylbenzylidene)-4-(4-methylphenyl)-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione lies in its specific structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Conclusion
While detailed information on this compound is limited, its structural characteristics suggest potential applications in various fields of scientific research
Properties
Molecular Formula |
C24H26N2S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(8E)-6-methyl-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-1,3,4,5,6,7-hexahydroquinazoline-2-thione |
InChI |
InChI=1S/C24H26N2S/c1-15-4-8-18(9-5-15)14-20-12-17(3)13-21-22(25-24(27)26-23(20)21)19-10-6-16(2)7-11-19/h4-11,14,17,22H,12-13H2,1-3H3,(H2,25,26,27)/b20-14+ |
InChI Key |
ZNYUDPJGWDILSJ-XSFVSMFZSA-N |
Isomeric SMILES |
CC1C/C(=C\C2=CC=C(C=C2)C)/C3=C(C1)C(NC(=S)N3)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1CC(=CC2=CC=C(C=C2)C)C3=C(C1)C(NC(=S)N3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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